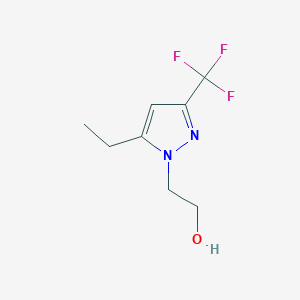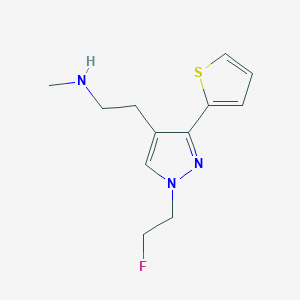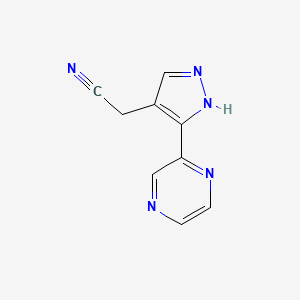
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine
Vue d'ensemble
Description
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine (AETPMP) is an organic compound that has numerous applications in scientific research. It is a nitrogen-containing heterocyclic compound, which is synthesized from a variety of starting materials. AETPMP has been used as a reagent for the synthesis of various organic molecules, as a catalyst for various reactions, and as a fluorescent probe for the detection of DNA and proteins.
Applications De Recherche Scientifique
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic molecules, as a catalyst for various reactions, and as a fluorescent probe for the detection of DNA and proteins. It has also been used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine has been used in the synthesis of various pharmaceuticals and other compounds of interest.
Mécanisme D'action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. Pyrrolidine derivatives are known to constitute the core of a large number of alkaloids and many other physiologically active compounds .
Mode of Action
The mode of action would depend on the specific target the compound interacts with. Given the azido group present in the compound, it might undergo a click reaction with alkynes to form 1,2,3-triazoles , which are known to have various biological activities.
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action of the compound. Pyrrolidine derivatives are known to have diverse biological activities, including anti-inflammatory, antihypertensive, and antiviral effects .
Pharmacokinetics
The presence of the trifluoromethyl group might influence its pharmacokinetic properties, as fluorinated compounds are often used in drug design due to their enhanced metabolic stability and lipophilicity .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action of the compound. As mentioned, pyrrolidine derivatives can have diverse biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine in laboratory experiments is its ability to form strong covalent bonds with other molecules. This allows it to act as a catalyst for various reactions and to bind to DNA and proteins. 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine is also relatively inexpensive and easy to synthesize, making it a useful reagent for the synthesis of various organic molecules. However, 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine is not very stable and is sensitive to light and temperature, which can limit its use in some experiments.
Orientations Futures
The potential applications of 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine are numerous and are only beginning to be explored. One potential future direction is the use of 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine as a drug delivery system. 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine could be used to deliver drugs to specific sites in the body, allowing for targeted drug delivery and improved efficacy. Additionally, 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine could be used to improve the solubility of drugs, allowing them to be more easily absorbed into the body. Other potential future directions include the use of 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine in the synthesis of novel materials, such as polymers and nanomaterials, and the use of 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine as a fluorescent probe for the detection of DNA and proteins.
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4O/c1-16-7(8(9,10)11)2-4-15(6-7)5-3-13-14-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBWPWHEIBSEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(C1)CCN=[N+]=[N-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)






![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1491204.png)




